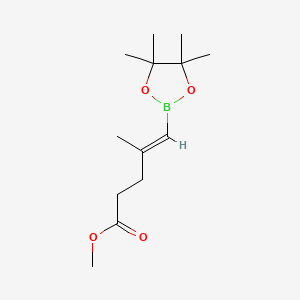
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is an organic compound with the chemical formula C14H25BO4. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring. It is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate typically involves the reaction of 4-methyl-5-pentenoic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a catalyst such as palladium, under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common. The final product is typically purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, often forming new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of boron-containing organic compounds.
Applications De Recherche Scientifique
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological studies.
Medicine: Research into boron-containing compounds has shown potential for use in cancer treatment and other medical applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating reactions such as cross-coupling and substitution. The dioxaborolane ring provides stability and reactivity, making the compound a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Methyl 4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate is unique due to its specific structure, which includes both an ester group and a dioxaborolane ring. This combination provides a balance of stability and reactivity, making it particularly useful in organic synthesis and various research applications. Its ability to form stable boron-carbon bonds sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H23BO4 |
|---|---|
Poids moléculaire |
254.13 g/mol |
Nom IUPAC |
methyl (E)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-enoate |
InChI |
InChI=1S/C13H23BO4/c1-10(7-8-11(15)16-6)9-14-17-12(2,3)13(4,5)18-14/h9H,7-8H2,1-6H3/b10-9+ |
Clé InChI |
IVQNFSWTYIMTSY-MDZDMXLPSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/CCC(=O)OC |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=C(C)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13559415.png)
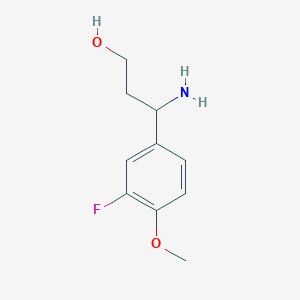
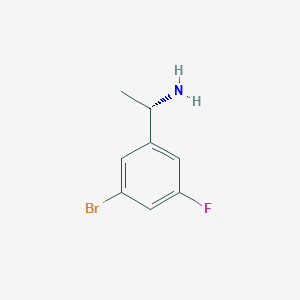

![5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)

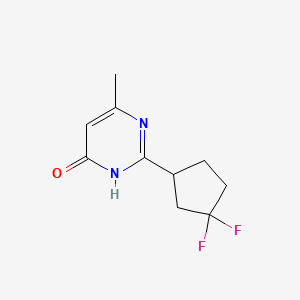
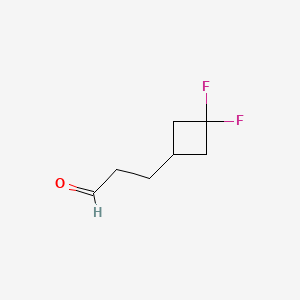
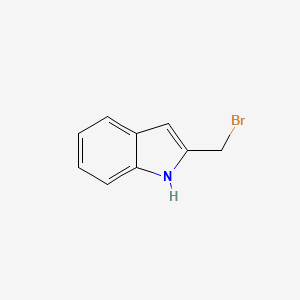
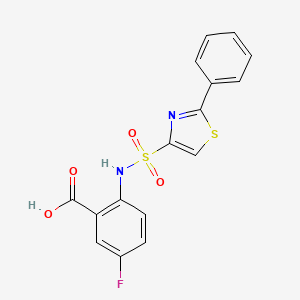
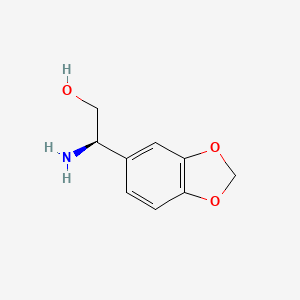

![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)

